molecular formula C6H8O2 B175943 (R)-4-Vinyldihydrofuran-2(3H)-one CAS No. 121959-61-3

(R)-4-Vinyldihydrofuran-2(3H)-one

Cat. No. B175943
CAS RN: 121959-61-3
M. Wt: 112.13 g/mol
InChI Key: AUJAAMXYEHZSLP-YFKPBYRVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“®-4-Vinyldihydrofuran-2(3H)-one”, also known as isoxerulenone, is a compound that has gained significant attention due to its unique characteristics. It has a molecular formula of C6H8O2 and a molecular weight of 112.13 g/mol .


Physical And Chemical Properties Analysis

“®-4-Vinyldihydrofuran-2(3H)-one” has a density of 1.154g/cm3 and a boiling point of 209ºC at 760 mmHg . The compound should be stored sealed in a dry environment at 2-8°C .

Scientific Research Applications

Catalysis and Synthesis

(R)-4-Vinyldihydrofuran-2(3H)-one, also known as (S)-Taniguchi lactone, is utilized in various catalytic and synthetic processes. A notable application is in the asymmetric hydroformylation of vinyl and allyl ethers, where glucofuranose-derived 1,3-diphosphites, in combination with rhodium catalysts, have achieved remarkable results, especially with high enantiomeric excesses in the product Gual et al., 2010. Furthermore, (R)-4-Vinyldihydrofuran-2(3H)-one serves as a building block in the synthesis of various organic compounds. For instance, it's been successfully scaled up for the production of (S)-Taniguchi lactone in kilogram quantities, indicating its significance in industrial applications Kieseritzky et al., 2014.

Safety and Hazards

“®-4-Vinyldihydrofuran-2(3H)-one” is classified as a dangerous substance. It has a UN number of 1993 and belongs to hazard class 3. The compound has a signal word of “Danger” and precautionary statements include P210 (Keep away from heat/sparks/open flames/hot surfaces), P273 (Avoid release to the environment), P243 (Take precautionary measures against static discharge), and P403 (Store in a well-ventilated place) .

properties

IUPAC Name

(4R)-4-ethenyloxolan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O2/c1-2-5-3-6(7)8-4-5/h2,5H,1,3-4H2/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUJAAMXYEHZSLP-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1CC(=O)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=C[C@H]1CC(=O)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40480685
Record name (R)-4-Vinyldihydrofuran-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40480685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-4-Vinyldihydrofuran-2(3H)-one

CAS RN

121959-61-3
Record name (R)-4-Vinyldihydrofuran-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40480685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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